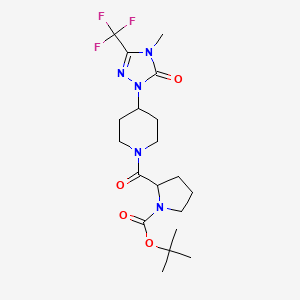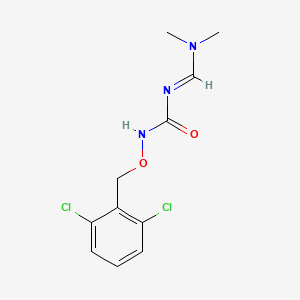
(E)-N'-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N'-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide, also known as DCFH-DA, is a fluorescent probe commonly used in scientific research. It is a derivative of 2',7'-dichlorofluorescin (DCF), which is a non-fluorescent compound. DCFH-DA is widely used to detect reactive oxygen species (ROS) in living cells and has a broad range of applications in various fields of research.
科学的研究の応用
Chemical Reactions and Synthesis
N-Heterocyclic Carbene Formation
A study by Hudnall and Bielawski (2009) highlights the formation of an N-heterocyclic carbene (NHC) through treatment with dimethylmalonyl dichloride and subsequent processes. This NHC displays unique properties, such as the ability to insert into a C-H bond and reversibly fix carbon monoxide, signifying its potential in organic synthesis and coordination chemistry (Hudnall & Bielawski, 2009).
Use in Organic Synthesis
Le Bras and Muzart (2018) reviewed the uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as reagents, highlighting their role in delivering atoms for the synthesis of various compounds under different conditions. This underscores the versatility of compounds like (E)-N'-(2,6-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide in synthetic chemistry (Le Bras & Muzart, 2018).
Development of Novel Ligands
Research by Oladipo, Omondi, and Mocktar (2019) involved the synthesis of N,N'-diarylformamidine dithiocarbamate ligands, demonstrating the use of formamidine compounds in the development of ligands with potential antimicrobial and antioxidant properties (Oladipo, Omondi, & Mocktar, 2019).
Catalysis and Reaction Mechanisms
Organocatalysis
Ahmad, Braddock, Cansell, and Hermitage (2007) discovered that compounds like dimethylformamide can act as catalysts for bromolactonisation and bromoacetoxylation of alkenes, highlighting the potential of similar compounds in catalytic processes (Ahmad et al., 2007).
Cyanation of Heteroarenes
Ding and Jiao (2011) described the use of N,N-dimethylformamide for the direct cyanation of indoles and benzofurans, showcasing the utility of formamidine compounds in facilitating complex organic transformations (Ding & Jiao, 2011).
Biological Evaluation and Pharmaceutical Research
Anticonvulsant Agents
Yogeeswari, Sriram, and colleagues (2005) investigated N4-(2,6-dimethylphenyl) semicarbazones, related to formamidine derivatives, as potential anticonvulsant agents, indicating the relevance of formamidine compounds in medicinal chemistry (Yogeeswari et al., 2005).
5-HT₆ Receptor Antagonists
A study by Yoo, Hayat, Rhim, and Park Choo (2012) synthesized formimidamides as potent 5-HT₆ receptor antagonists, highlighting the application of formamidine derivatives in the development of new drugs (Yoo et al., 2012).
Biochemical Applications
Liu, Lee, and Chan (1977) reported the preparation of N,N,N',N'-tetramethylphosphorodiamidates, intermediates in alcohol deoxygenation, demonstrating the use of N,N-dimethylformamide in biochemical applications (Liu, Lee, & Chan, 1977).
特性
IUPAC Name |
(3E)-1-[(2,6-dichlorophenyl)methoxy]-3-(dimethylaminomethylidene)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O2/c1-16(2)7-14-11(17)15-18-6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3,(H,15,17)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWOGGMELBZFAU-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)NOCC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=O)NOCC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

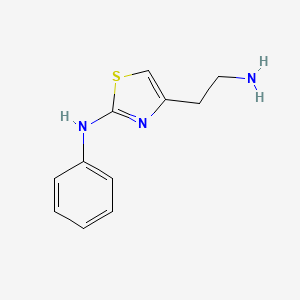


![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(pyrrolidin-1-yl)piperidine](/img/structure/B2452798.png)
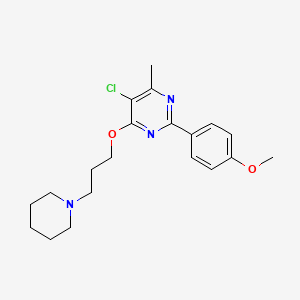
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2452801.png)
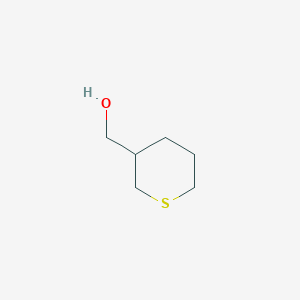

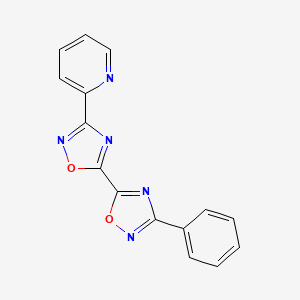

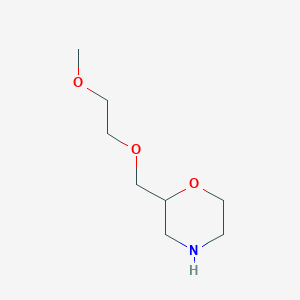
![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2452814.png)
![Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2452815.png)
